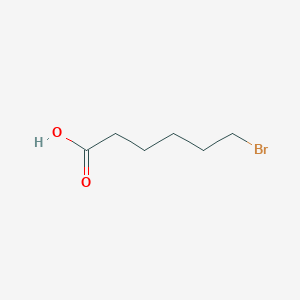

6-Bromohexanoic acid

説明

Significance as a Multifunctional Intermediate

The primary significance of 6-bromohexanoic acid in chemical research lies in its role as a multifunctional intermediate. ontosight.aiforecastchemicals.comchemimpex.com Its structure incorporates two distinct reactive sites: a terminal carboxylic acid and a primary alkyl bromide. This duality allows for sequential or orthogonal chemical transformations, making it a valuable tool for synthetic chemists.

The bromine atom, being a good leaving group, makes the terminal carbon electrophilic and susceptible to nucleophilic substitution reactions. broadpharm.com This reactivity is exploited to introduce the hexanoic acid chain into a wide array of molecules. chemimpex.com Researchers utilize this compound as a precursor for synthesizing a variety of more complex molecules, including:

N-acylsulfonamides : These are prepared through the reaction of this compound with reagents like tosyl isocyanate. chemicalbook.comsigmaaldrich.com

Diarylthioethers : These compounds, with applications in medicinal chemistry and materials science, can be synthesized using this acid. chemicalbook.comfishersci.be

2-lithio-1,3-dithian derivatives : It serves as a starting material in the formation of these complex organic molecules. chemicalbook.comfishersci.be

Linker molecules : Its derivative, 2,5-dioxopyrrolidin-1-yl 6-bromohexanoate, functions as a linker by using its NHS ester to label primary amines in proteins and oligonucleotides, while the bromide allows for further conjugation. broadpharm.com

The carboxylic acid group provides another site for reaction, most commonly through esterification or amidation, allowing the molecule to be coupled to alcohols or amines. This dual functionality enables the construction of intricate molecular architectures from a simple, commercially available starting material. chemimpex.com

Interdisciplinary Relevance in Chemical Sciences

The utility of this compound as a versatile synthetic intermediate extends across several disciplines within the chemical sciences. ontosight.ai Its ability to act as a linker or spacer molecule is a common thread throughout its diverse applications. chemimpex.combroadpharm.com

In medicinal chemistry and pharmaceutical development, this compound is a key intermediate for synthesizing new therapeutic agents. ontosight.aiforecastchemicals.comchemimpex.com Its role is often to connect a pharmacophore to another functional group or a larger molecule. A notable example is its use in the synthesis of an anionic mitomycin C-dextran conjugate, a type of drug delivery system. chemicalbook.com Furthermore, its esterified form, ethyl 6-bromohexanoate, is employed as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), an emerging class of drugs designed for targeted protein degradation. medchemexpress.com

In polymer chemistry and materials science, the compound is used to create specialized polymers and functional materials. ontosight.aichemimpex.com It can be incorporated as a monomer in copolymerization reactions, for instance, to enhance the thermal stability of polyesters. The reactivity of the bromo group allows for the grafting of these polymer chains onto surfaces or their integration into larger material frameworks. Additionally, it finds use in the development of surfactants and emulsifiers, where its structure provides the necessary amphiphilic properties for stabilizing mixtures of immiscible liquids, which is relevant in the cosmetics industry. chemimpex.com

In biochemical research, this compound and its derivatives serve as probes to study biological systems. chemimpex.com For example, it has been used to investigate enzyme interactions and metabolic pathways. chemimpex.com In one area of study, it was found to mimic lipoic acid in certain enzymatic systems. Its application in the synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-mercaptohexanamide (IMHA) highlights its utility in creating molecules for studying self-assembled monolayers and biointerfaces. nih.gov

特性

IUPAC Name |

6-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-3-1-2-4-6(8)9/h1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRVNSHHLPQGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063366 | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-70-8 | |

| Record name | 6-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Bromohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6-bromohexanoic Acid

Ring-Opening Reactions of Cyclic Ethers

The cleavage of the ester bond in cyclic ethers, particularly ε-caprolactone, stands as the most prevalent and industrially scalable method for synthesizing 6-bromohexanoic acid. This pathway is favored due to its high efficiency and the ready availability of the starting lactone.

ε-Caprolactone with Hydrogen Bromide: Reaction Mechanisms and Process Optimization

The reaction of ε-caprolactone with hydrogen bromide (HBr) is a well-documented and high-yielding method for producing this compound. google.com The process involves bubbling dry hydrogen bromide gas through a solution of ε-caprolactone in an organic solvent. chemicalbook.com

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of ε-caprolactone by hydrogen bromide, which activates the carbonyl group towards nucleophilic attack. The bromide ion (Br-), a strong nucleophile, then attacks the electrophilic carbonyl carbon. This leads to the opening of the seven-membered ring and the formation of the this compound product.

Process Optimization:

Several factors influence the yield and purity of this compound in this reaction. Key parameters that have been optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent: Non-polar solvents such as hexane, cyclohexane, and toluene are commonly employed. chemicalbook.com The low solubility of this compound in these solvents at reduced temperatures facilitates its crystallization and isolation from the reaction mixture. google.com Dichloromethane has also been used as a solvent. chemicalbook.com

Temperature: The reaction is typically conducted at temperatures ranging from 0°C to 100°C. chemicalbook.com Optimal temperature control is crucial to balance the reaction rate and minimize potential side reactions. Specific examples show reaction temperatures controlled between 20°C and 50°C. chemicalbook.com

Stoichiometry: The molar ratio of hydrogen bromide to ε-caprolactone is a critical parameter. Generally, a molar excess of HBr is used, with ratios ranging from 1.0 to 2.0. chemicalbook.com

Reaction Time and Crystallization: After the introduction of HBr, the reaction mixture is typically stirred for several hours to ensure complete conversion. chemicalbook.com Subsequent cooling of the mixture induces the crystallization of the product, which can then be isolated by filtration. chemicalbook.comgoogle.com

Industrial-scale production often utilizes continuous flow reactors to improve efficiency and control over reaction parameters, leading to high yields (often exceeding 90%) and purities. A patented method highlights the use of toluene or hexane as a solvent, achieving yields of up to 95% and purities of 99.2%.

Below is a table summarizing representative examples from a patented process, illustrating the impact of different solvents and reactant ratios on the synthesis of this compound.

| Example | Solvent | HBr (molar equivalents) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | n-Hexane | 1.1 | 20-30 | 95 | 99.2 |

| 2 | Cyclohexane | 1.2 | 30-40 | 92 | 99.4 |

| 3 | Toluene | 1.3 | 40-50 | 95 | 99.1 |

| 4 | Dichloromethane/n-Hexane | 1.8 | 0-20 | 93 | 99.2 |

Alternative Reagents and Conditions in Ring-Opening Chemistry

While gaseous hydrogen bromide is the most common reagent, alternative methods for the ring-opening of ε-caprolactone have been explored.

One such alternative involves the use of an aqueous solution of hydrobromic acid in combination with sulfuric acid. nih.govgoogle.com In one reported synthesis, ε-caprolactone was treated with a 48% HBr solution and concentrated sulfuric acid, resulting in an 82% yield of this compound. nih.gov Another procedure describes a one-pot method where ε-caprolactone is reacted with a mixture of 48% hydrobromic acid and 96% sulfuric acid, followed by esterification to produce ethyl 6-bromohexanoate. google.com

Boron tribromide (BBr₃) has also been investigated as a reagent for the ring-opening of ε-caprolactone. A study reported the use of BBr₃ in dichloromethane at -10°C, which, after hydrolysis, yielded this compound with an 86% yield. google.com However, this method is less common, likely due to the higher cost and handling challenges associated with boron tribromide. google.com

Emerging Synthetic Routes and Sustainable Chemistry Approaches

Research into more sustainable and environmentally friendly methods for chemical synthesis is a growing area of focus. In the context of this compound and related compounds, several emerging strategies are being explored.

One approach involves the valorization of polycaprolactone (PCL), a biodegradable polyester derived from ε-caprolactone. A recent study demonstrated the conversion of PCL to γ-caprolactone using Lewis acidic ionic liquids. acs.org The reaction proceeds through a 6-bromohexanoate intermediate, which is formed by the decomposition of PCL in the presence of a copper bromide-based ionic liquid. acs.org While the final product in this study was γ-caprolactone, the identification of the 6-bromohexanoate intermediate suggests a potential pathway for the targeted synthesis of this compound under greener conditions.

Another avenue of sustainable chemistry involves the use of biocompatible and reusable catalysts. For instance, a chitosan-supported ionic liquid has been developed as a heterogeneous catalyst for esterification reactions. rsc.org This catalyst, specifically one with a 6-carbon chain ionic liquid, demonstrated high activity and reusability in the synthesis of various esters. rsc.org The synthesis of the ionic liquid itself involved the reaction of pyrazine with this compound. rsc.org While not a direct synthesis of this compound, this research highlights the development of sustainable catalytic systems where this compound is a key building block, encouraging the development of greener routes to the acid itself.

Furthermore, alternative starting materials are being considered. One less common pathway involves the oxidation of cyclohexanone to ε-caprolactone using hydrogen peroxide, followed by treatment with aqueous hydrobromic acid to yield this compound, albeit with a reported total yield of 48%. google.comgoogle.com Another route starts from 1,6-hexanediol, which is treated with dry hydrogen bromide gas to form 6-bromo-n-hexanol, followed by oxidation with chromium trioxide to produce this compound. google.comgoogle.com These multi-step syntheses are generally less efficient than the direct ring-opening of ε-caprolactone.

Advanced Reaction Chemistry of 6-bromohexanoic Acid

Nucleophilic Substitution Reactions

The terminal bromine atom in 6-bromohexanoic acid is susceptible to displacement by a variety of nucleophiles, typically following an SN2 mechanism. smolecule.com These reactions are fundamental to introducing diverse functional groups at the end of the six-carbon chain.

Halogen Displacement with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles is a common strategy for introducing hydroxyl or alkoxy groups. A primary example is the reaction with sodium hydroxide in an aqueous solution, which yields 6-hydroxyhexanoic acid. This transformation proceeds via a standard SN2 mechanism where the hydroxide ion displaces the bromide ion.

Another significant reaction is the Williamson ether synthesis, where an alkoxide ion serves as the nucleophile. This allows for the formation of an ether linkage. For instance, reacting this compound with an alkoxide can produce a variety of ω-alkoxy carboxylic acids.

Sulfur-Based Nucleophilic Transformations

Sulfur nucleophiles readily react with this compound to form thioethers or thiol derivatives. A widely used method for synthesizing 6-mercaptohexanoic acid involves the reaction of this compound with thiourea. This process typically occurs under alkaline conditions and results in high yields of the desired thiol-terminated carboxylic acid. The reaction with potassium thioacetate can also be employed to introduce a thiol group after a subsequent hydrolysis step.

These sulfur-functionalized hexanoic acid derivatives are important in nanotechnology and biosensing, as the thiol group can anchor to metal surfaces while the carboxylic acid provides a point for further chemical modification.

Nitrogen-Based Nucleophilic Transformations

Nitrogen nucleophiles, such as ammonia and primary or secondary amines, can displace the bromine atom to form various aminohexanoic acid derivatives. The reaction with ammonia is a direct route to 6-aminohexanoic acid, a precursor to nylon-6.

The reaction conditions for these transformations can be tailored to control the degree of alkylation on the nitrogen atom. These reactions are crucial for synthesizing a wide range of compounds, including those with applications in pharmaceuticals and materials science. ontosight.ai

Azide Introduction Reactions

The introduction of an azide group is a key transformation, often serving as a gateway to further functionalization via "click chemistry." rsc.orgsigmaaldrich.com this compound reacts with sodium azide in a nucleophilic substitution reaction to produce 6-azidohexanoic acid. rsc.orgrsc.orgprepchem.com This reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). rsc.orgresearchgate.net The resulting 6-azidohexanoic acid is a versatile intermediate. sigmaaldrich.com For example, it can be converted to its N-hydroxysuccinimide (NHS) ester, which is then used to label proteins and other amine-containing molecules. rsc.orgbroadpharm.com

Carboxylic Acid Functionalization

The carboxylic acid group of this compound provides another site for chemical modification, most commonly through esterification.

Esterification Reactions and Catalytic Approaches

Esterification of this compound is a fundamental reaction for protecting the carboxylic acid or for creating ester derivatives with specific properties. smolecule.com The classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is commonly employed. vulcanchem.com For example, refluxing this compound with ethanol and a catalytic amount of sulfuric acid yields ethyl 6-bromohexanoate.

Various catalytic approaches have been explored to improve the efficiency and conditions of esterification. Solid acid catalysts, such as Amberlyst 15 and other porous polymer catalysts, have shown high activity in the esterification of this compound with methanol. researchgate.net These heterogeneous catalysts offer advantages in terms of separation and reusability. researchgate.net

The choice of alcohol in the esterification reaction allows for the synthesis of a wide array of esters. For instance, reaction with decyl alcohol produces decyl 6-bromohexanoate, and reaction with tert-butanol can yield tert-butyl 6-bromohexanoate. smolecule.comvulcanchem.com These esters can then undergo further reactions, such as nucleophilic substitution at the bromine-bearing carbon. smolecule.com

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent(s) | Product | Reaction Type |

| Hydroxide | NaOH (aq) | 6-Hydroxyhexanoic acid | Halogen Displacement with Oxygen Nucleophile |

| Thiol | Potassium thioacetate | Thioether derivative | Sulfur-Based Nucleophilic Transformation |

| Amine | Ammonia or Primary Amine | Aminohexanoic acid derivative | Nitrogen-Based Nucleophilic Transformation |

| Azide | Sodium azide (NaN₃) | 6-Azidohexanoic acid | Azide Introduction |

| Thiourea | Thiourea | 6-Mercaptohexanoic acid | Sulfur-Based Nucleophilic Transformation |

Interactive Data Table: Esterification of this compound

| Alcohol | Catalyst | Product |

| Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl 6-bromohexanoate |

| Methanol | Solid Acid Catalyst (e.g., Amberlyst 15) | Methyl 6-bromohexanoate |

| Decyl Alcohol | p-Toluenesulfonic acid | Decyl 6-bromohexanoate |

| tert-Butanol | Acidic conditions | tert-Butyl 6-bromohexanoate |

Amidation Reactions and Peptide Coupling Strategies

The carboxylic acid functionality of this compound allows for its versatile incorporation into larger molecular structures through the formation of robust amide bonds. This is particularly valuable for introducing an ω-bromoalkyl chain, which can serve as a reactive handle for subsequent functionalization. The methodologies for amidation range from classical approaches to sophisticated peptide coupling strategies, enabling its conjugation to simple amines, complex biomolecules, and solid supports.

A straightforward method for synthesizing simple amides, such as 6-bromohexanamide, involves a two-step process. First, the carboxylic acid is activated by conversion to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 6-bromohexanoyl chloride is then reacted with an amine, such as aqueous ammonia, to yield the corresponding primary amide. One reported synthesis using this procedure achieved a 52.6% yield of 6-bromohexanamide as a white solid.

For more delicate substrates, particularly in the realm of peptide synthesis, milder and more specific coupling reagents are employed to prevent racemization and side reactions. These reagents activate the carboxylic acid in situ, facilitating its reaction with the N-terminal amine of a peptide or an amino acid residue. A common strategy involves the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). researchgate.net This combination forms a highly reactive HOBt ester intermediate, which efficiently acylates the amine. This method has been successfully used to couple this compound to the N-terminus of a resin-bound tripeptide (Phe-Ile-Gly) during solid-phase peptide synthesis (SPPS). researchgate.net The formation of the amide bond was confirmed through two-dimensional NMR spectroscopy, which showed significant chemical shift changes in the N-terminal amino acid residues. researchgate.net

Alternative activating agents are also utilized. 1,1'-Carbonyldiimidazole (CDI) is another effective reagent that activates the carboxylic acid by forming a reactive acylimidazole intermediate, which subsequently reacts with an amine to forge the amide linkage. exeter.ac.uk More specialized reagents like phosphonitrilic chloride (PNT), used with a base such as N-methyl morpholine (NMM), have also proven effective for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net These advanced coupling methods are crucial for creating complex bioconjugates, where this compound often acts as a linker to attach labels, drugs, or other functional moieties to peptides and proteins. google.comorganic-chemistry.orgacs.org

Table 1: Reagents for Amidation of this compound

| Activating Reagent/Method | Additive/Base | Substrate Example | Application Context | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None | Ammonia | Synthesis of 6-bromohexanamide | |

| DIC | HOBt | N-terminal of a tripeptide | Solid-Phase Peptide Synthesis | researchgate.net |

| CDI | None | Amines | General Amide Synthesis | exeter.ac.uk |

Oxidation and Reduction Pathways

The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkyl bromide, allows for selective transformations at either end of the molecule through controlled oxidation and reduction reactions. The choice of reagents and conditions dictates which functional group reacts and the resulting product.

The direct oxidation of the carboxylic acid group in this compound is a challenging transformation that often leads to molecular fragmentation. The use of strong oxidizing agents, such as potassium permanganate (KMnO₄), typically results in oxidative decarboxylation, cleaving the C-C bond and producing carbon dioxide and bromopentane derivatives rather than a more oxidized functional group at the original carboxyl position.

However, transformations that alter the oxidation state of the carboxyl carbon are possible. A notable example is the selective reduction of the carboxylic acid to an aldehyde. This transformation can be achieved using a nickel-catalyzed hydrosilylation reaction. This method has been shown to be effective for a wide range of carboxylic acids, including this compound, converting it to 6-bromohexanal without affecting the terminal bromine. acs.org This process avoids over-reduction to the alcohol, providing a valuable synthetic intermediate. acs.org

Controlled oxidation of the alkyl chain of this compound while preserving the two terminal functional groups is synthetically difficult due to the unactivated nature of the methylene C-H bonds. General methods for alkane oxidation often lack the required selectivity. Some harsh oxidative conditions, using reagents like ozone or peroxides, have been reported to cause cleavage of the C-Br bond, leading to the formation of shorter-chain bromoalkanes. There is limited specific research on controlled C-H oxidation of the alkyl backbone of this compound itself.

The terminal bromine atom of this compound can be selectively removed through various reduction strategies. Catalytic hydrogenation is a common and effective method for dehalogenation. Using hydrogen gas (H₂) in the presence of a palladium catalyst, the carbon-bromine bond is hydrogenolyzed to a carbon-hydrogen bond, yielding hexanoic acid. This reaction is typically performed under mild conditions and selectively targets the C-Br bond without reducing the carboxylic acid.

Conversely, the carboxylic acid can be reduced while leaving the bromine atom intact. Reagents like borane tetrahydrofuran complex (BH₃:THF) or diisobutylaluminium hydride (DIBAL-H) selectively reduce the carboxylic acid to a primary alcohol, affording 6-bromohexan-1-ol in high yield. rsc.org This selectivity allows for the targeted modification of the carboxyl end of the molecule.

For the exhaustive reduction of both functional groups, more powerful reducing systems can be employed. A binary hydride system composed of DIBAL-H and dichloroindium hydride (HInCl₂) has been shown to perform a tandem reduction, converting this compound into hexan-1-ol in a single pot reaction. rsc.org

Table 2: Selective Reduction of this compound

| Reagent(s) | Functional Group(s) Reduced | Product | Reference |

|---|---|---|---|

| H₂ / Palladium Catalyst | C-Br | Hexanoic acid | |

| BH₃:THF or DIBAL-H | -COOH | 6-Bromohexan-1-ol | rsc.org |

Alkyl Chain Functionalization via Controlled Oxidation

Organometallic Reactions and Carbon-Carbon Bond Formation

This compound is a valuable substrate for constructing larger carbon skeletons through organometallic reactions. Both the carboxylic acid and the alkyl bromide moieties can participate in different types of carbon-carbon bond-forming transformations.

The terminal bromine atom serves as an excellent electrophilic site for coupling reactions. One powerful application is in the Wittig reaction. To achieve this, the carboxylic acid is typically protected as an ester. The resulting bromo-ester is then reacted with triphenylphosphine to form a triphenylphosphonium salt. google.com This salt, upon treatment with a strong base, generates a phosphorus ylide that can react with aldehydes or ketones to form a new carbon-carbon double bond. For instance, the phosphonium salt derived from ethyl 6-bromohexanoate has been reacted with isobutyraldehyde to synthesize an ester of 8-methyl-6-nonenoic acid. google.com

Cross-coupling reactions provide another major pathway for C-C bond formation. Nickel-catalyzed cross-coupling of this compound with alkyl Grignard reagents has been demonstrated as a practical method for preparing long-chain fatty acids. researchgate.net This approach directly forms a new C-C single bond at the site of the bromine atom. Similarly, the bromine can be used as a handle for conjugation to other molecules. In one instance, this compound was reacted with triphenylarsine to generate an arsonium salt, showcasing the reactivity of the C-Br bond with tertiary phosphines and arsines. researchgate.net

The carboxylic acid group can also be the site of C-C bond formation. In Friedel-Crafts acylation reactions, this compound can act as the acylating agent. In the presence of a Lewis acid catalyst such as silica gel-supported aluminum trichloride, it can react with aromatic compounds to form the corresponding aryl ketones, effectively attaching the 6-bromohexyl chain to an aromatic ring. researchgate.net

Furthermore, this compound has been utilized in other specialized organometallic preparations, including in reactions with metallic strontium and alkyl iodides to produce alkyl ketones and in the synthesis of precursors for reagents like 2-lithio-1,3-dithian. chemicalbook.com

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-bromohexanamide |

| Thionyl chloride |

| 6-bromohexanoyl chloride |

| N,N'-Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1,1'-Carbonyldiimidazole (CDI) |

| Phosphonitrilic chloride (PNT) |

| N-methyl morpholine (NMM) |

| Aniline |

| Potassium permanganate |

| Carbon dioxide |

| Bromopentane |

| 6-Bromohexanal |

| Hexanoic acid |

| 6-Bromohexan-1-ol |

| Borane tetrahydrofuran complex (BH₃:THF) |

| Diisobutylaluminium hydride (DIBAL-H) |

| Dichloroindium hydride |

| Hexan-1-ol |

| Triphenylphosphine |

| Ethyl 6-bromohexanoate |

| Isobutyraldehyde |

| 8-methyl-6-nonenoic acid |

| Triphenylarsine |

| Aluminum trichloride |

Derivatization Strategies and Analog Synthesis

Synthesis of N-Acylsulfonamides for Medicinal Applications

N-acylsulfonamides represent an important class of compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids or phosphates. researchgate.net They appear in numerous pharmaceutical compounds with a wide range of therapeutic applications. researchgate.net 6-Bromohexanoic acid is a key starting material for the direct preparation of certain N-acylsulfonamides. chemicalbook.comsigmaaldrich.comthomassci.com A common synthetic route involves the reaction of this compound with an appropriate isocyanate, such as tosyl isocyanate. sigmaaldrich.comthomassci.comguidechem.com This reaction directly couples the carboxylic acid moiety with the sulfonamide group, yielding an N-acylsulfonamide that retains the reactive terminal bromine for further functionalization. The interest in N-acylsulfonamide derivatives has grown significantly due to their unique physicochemical properties and their role in developing new drugs targeting various diseases, including cancer and infectious diseases. nih.gov

Table 1: Synthesis of N-Acylsulfonamides from this compound

| Reactant | Reagent | Product Class | Significance |

|---|

Preparation of Diarylthioethers and Related Heterocycles

This compound is utilized as a precursor in the synthesis of diarylthioethers and other heterocyclic systems. chemicalbook.comsigmaaldrich.comapolloscientific.co.uk These classes of compounds are of interest in both materials science and medicinal chemistry. The terminal bromine atom of this compound can participate in nucleophilic substitution reactions with thiophenols to form arylthioethers. The carboxylic acid group can then be used for further modifications or to impart specific physical properties.

Furthermore, this compound is employed in the synthesis of heterocyclic intermediates like 2-lithio-1,3-dithian. chemicalbook.comsigmaaldrich.comapolloscientific.co.uk This highlights its utility in building more complex molecular frameworks through carbanion chemistry, expanding its role beyond simple linkage.

Conjugation to Complex Biomolecules (e.g., Peptides, Dextrans)

The bifunctional nature of this compound makes it an ideal linker for conjugating small molecules to large biomolecules, such as peptides and polysaccharides like dextran. sigmaaldrich.comnih.gov This strategy is often employed in drug delivery systems to improve the solubility, stability, and targeting of therapeutic agents. nih.gov

In one notable application, this compound serves as a spacer in the synthesis of an anionic mitomycin C-dextran conjugate (MMC-D). sigmaaldrich.comnih.govasianpubs.org The carboxylic acid end of this compound is first coupled to the dextran backbone, and the terminal bromine is then used to attach the anticancer drug, mitomycin C. asianpubs.org This creates a macromolecular prodrug with altered physicochemical characteristics. nih.gov

Similarly, it is used to link molecules to peptides. nih.govmdpi.comscispace.com For instance, it can be coupled to the N-terminus of a peptide resin via standard peptide coupling methods. mdpi.com The bromine atom is then available for further reaction, such as substitution with an azide, which can then be used in "click chemistry" reactions to conjugate other molecules, like folic acid. mdpi.com This modular approach allows for the precise construction of complex bioconjugates.

Table 2: Application of this compound as a Conjugation Linker

| Biomolecule | Conjugated Molecule | Role of this compound | Resulting Conjugate |

|---|---|---|---|

| Dextran | Mitomycin C | Anionic spacer arm | Anionic mitomycin C-dextran conjugate (MMC-D) for drug delivery. sigmaaldrich.comnih.govasianpubs.org |

| Peptides (e.g., Lunatin-1) | Folic Acid | Linker for sequential conjugation | Peptide-folate conjugate for targeted applications. mdpi.com |

Synthesis of Specialty Phosphonates and Bisphosphonates

Bisphosphonates are stable synthetic analogs of pyrophosphate and are important in medicinal chemistry for applications such as bone targeting and cancer therapy. mdpi.com this compound has been successfully used to synthesize novel bisphosphonate derivatives. mdpi.comresearchgate.net

Specifically, the synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt has been reported. mdpi.com The process involves the activation of the carboxylic acid group of this compound with catecholborane, followed by a bisphosphonation reaction with tris(trimethylsilyl) phosphite. mdpi.comresearchgate.net The resulting silyl esters are then hydrolyzed to yield the final bisphosphonic acid. mdpi.comresearchgate.net This synthesis demonstrates a key transformation of the carboxylic acid group while preserving the bromo-functionalized alkyl chain for potential further derivatization.

Table 3: Synthesis of 6-Bromo-1-hydroxyhexane-1,1-bisphosphonic Acid

| Starting Material | Key Reagents | Product |

|---|

Development of Chromophores and Fluorophores Based on Hexanoic Acid Scaffolds

This compound serves as a crucial building block for functionalizing fluorescent dyes, enabling their conjugation to other molecules or modifying their solubility and photophysical properties. rsc.orgacs.orgsciforum.net The hexanoic acid chain acts as a flexible linker that separates the fluorescent core from a reactive group or a conjugated biomolecule.

Examples of its use include:

Benzophenoxazinone Dyes: In the synthesis of analogs of the fluorescent dye Nile Red, this compound derivatives are used to alkylate a hydroxyl group on the dye's core structure. The carboxylic acid can then be used to couple the dye to various amino compounds. rsc.org

Cyanine Dyes: It is used to introduce a carboxyl functional group onto the heterocyclic nitrogen atom of indolenine or benzothiazole precursors. acs.orgsciforum.net This carboxyl group is essential for subsequent labeling of peptides or other biomolecules. sciforum.net For example, 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide, an intermediate for water-soluble pentamethine cyanine dyes, is synthesized from this compound. sciforum.net

Triphenylvinylpyridinium (TPVP) Dyes: These compounds are known for their aggregation-induced emission (AIE) properties. Unsubstituted TPVP can be alkylated with this compound to introduce a carboxylic acid tether, creating a derivative suitable for conjugation to other molecules. researchgate.net

Table 4: this compound in Fluorophore Synthesis

| Dye Class | Synthetic Role of this compound | Resulting Functionality |

|---|---|---|

| Benzophenoxazinones (Nile Red Analogs) | Alkylating agent for the dye scaffold. rsc.org | Provides a carboxylic acid handle for conjugation. rsc.org |

| Cyanine Dyes (e.g., Sulfo-Cy5) | Quaternization of heterocyclic precursors. acs.orgsciforum.net | Introduces a carboxyl linker for peptide labeling. sciforum.net |

Preparation of Alkaloid Derivatives

This compound is also employed in the chemical modification of natural alkaloids to alter their properties or to prepare them for specific applications, such as chiral recognition. orientjchem.orgresearchgate.net

A reported example is the N-alkylation of the alkaloid brucine with this compound to synthesize N-(5-carboxypentyl)brucinium bromide. orientjchem.org This derivatization introduces a carboxylic acid-terminated linker onto the brucine scaffold, which can then be used for covalent attachment to a solid support, such as silica, to create a chiral stationary phase for chromatography. researchgate.net

In another synthetic application related to alkaloids, this compound is reacted with triphenylphosphine to form (6-carboxyhexyl)triphenylphosphine bromide. google.com This phosphonium salt is a key Wittig reagent used in the synthesis of cis-8-methyl-6-nonenoic acid, an intermediate in the total synthesis of capsaicin, the pungent compound found in chili peppers. google.com

Applications in Contemporary Organic Synthesis

Building Block for Pharmaceutical Intermediates

6-Bromohexanoic acid is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and their precursors. chemimpex.comnbinno.comfaluckinternational.comascensusspecialties.com Its linear carbon chain and terminal functional groups enable the construction of molecules with specific spatial and binding properties required for therapeutic activity.

One significant application is in the development of histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents. ucl.ac.ukresearchgate.net Research has shown that its ester, methyl 6-bromohexanoate, is used to alkylate pyrimidinone derivatives. beilstein-journals.orgresearchgate.net The resulting ester is then converted to a hydroxamic acid, a key functional group for chelating the zinc ion in the active site of HDAC enzymes. ucl.ac.ukresearchgate.netbeilstein-journals.org In one study, a pyrimidine-based hydroxamic acid synthesized using this method, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide, was identified as a potent inhibitor of both HDAC4 and HDAC8 isoforms. beilstein-journals.org

The compound also serves as a precursor for other significant pharmaceutical intermediates. sigmaaldrich.comthermofisher.comapolloscientific.co.ukchemicalbook.com For instance, it is used in the preparation of N-acylsulfonamides and diarylthioethers, which are important structural motifs in medicinal chemistry. chemicalbook.comsigmaaldrich.com Furthermore, it has been utilized in the synthesis of anionic mitomycin C-dextran conjugates, which are designed as targeted drug delivery systems for cancer therapy. sigmaaldrich.com Other applications include its use as a starting material in the synthesis of prostaglandin analogs and biotin-DOTA conjugates for pretargeting methods in medical imaging and therapy. google.comgoogle.com

| Pharmaceutical Intermediate Class | Synthetic Role of this compound | Example Application | Reference |

|---|---|---|---|

| HDAC Inhibitors | Provides the linker between the cap group (e.g., pyrimidine) and the zinc-binding group (hydroxamic acid). | Synthesis of pyrimidine-based hydroxamic acids for cancer therapy. | beilstein-journals.orgresearchgate.net |

| Mitomycin C Conjugates | Acts as an intermediate to link the drug to a dextran polymer, improving solubility and targeting. | Development of targeted anticancer drug delivery systems. | sigmaaldrich.com |

| Prostaglandin Analogs | Used as a starting material for building the side chains of prostaglandin structures. | Synthesis of therapeutic prostaglandin derivatives. | google.com |

| Biotin Derivatives | Reacted with sodium azide to form 6-azidohexanoic acid, a key linker for bioconjugation. | Creation of biotin conjugates for biochemical assays and drug delivery. | google.comrsc.org |

| N-Acylsulfonamides | Serves as a key building block in their preparation. | General medicinal chemistry applications. | sigmaaldrich.comthermofisher.comchemicalbook.com |

Precursor in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives serve as important intermediates for creating active ingredients that protect crops. chemimpex.comnbinno.comontosight.ainbinno.com It is used in the development of herbicides, insecticides, and fungicides designed to improve crop yields and ensure food security. nbinno.comascensusspecialties.comnbinno.com

A specific example is its use in the synthesis of fenoxycarb, an insect growth regulator. acs.org In the synthesis, the ethyl ester of this compound, ethyl 6-bromohexanoate, is used to alkylate the amide anion of fenoxycarb. acs.org The resulting intermediate is then hydrolyzed to produce a carboxylic acid hapten, which is essential for developing immunoassays to detect fenoxycarb residues. acs.org The reactivity of the bromo-functionalized chain is key to linking the core structure to other molecular fragments, demonstrating the compound's role as a versatile precursor in this sector. ascensusspecialties.comnbinno.com

| Agrochemical Class | Role of this compound | Specific Example | Reference |

|---|---|---|---|

| Insecticides | Intermediate for synthesis of active compounds. | Used in synthetic routes toward insecticides. | nbinno.com |

| Herbicides | Building block for herbicide molecules. | Contributes to the development of crop protection products. | ascensusspecialties.comnbinno.com |

| Fungicides | Precursor for fungicidal agents. | Employed in the synthesis of compounds to control fungal diseases. | nbinno.com |

| Insect Growth Regulators | Used to synthesize haptens for immunoassay development. | Synthesis of a fenoxycarb derivative. | acs.org |

Role in Fine Chemical Synthesis

This compound is classified as a fine chemical intermediate, meaning it is a pure chemical substance produced in limited quantities for specialized applications, such as the synthesis of other high-value chemicals. guidechem.com Its bifunctional nature is highly valued for creating specialty chemicals with specific properties. chemimpex.comchemimpex.com

The compound is used in the production of surfactants and emulsifiers, where the combination of a polar carboxyl head and a nonpolar hydrocarbon tail, which can be further functionalized at the bromine position, is advantageous. chemimpex.comchemimpex.com It also plays a role in polymer chemistry. chemimpex.com Its ester, methyl 6-bromohexanoate, is used to modify polymer structures, which can enhance physical properties like flexibility and durability for applications in coatings, adhesives, and sealants. chemimpex.com

Enabling Synthesis of Complex Organic Architectures

The defined structure and predictable reactivity of this compound make it an enabling tool for constructing sophisticated and complex organic molecules. chemicalbook.comalibaba.com It is frequently used as a linker or spacer to connect different molecular motifs, allowing for the creation of large, functional architectures. acs.org

One example is its use in the synthesis of triphenylphosphonium (TPP) derivatives. acs.org In this context, this compound is used to acylate polyalkoxybenzyl amines, creating an intermediate with a six-atom linker. This intermediate then undergoes quaternization with triphenylphosphine to yield TPP conjugates, which are designed to target mitochondria. acs.org

Furthermore, this compound is utilized in the post-synthetic modification of metal-organic frameworks (MOFs). researchgate.netresearchgate.net It can be reacted with amine-functionalized MOFs, such as NH2-UiO-66, to introduce a carboxylic acid-terminated linker onto the MOF's surface. researchgate.netresearchgate.net This modified surface can then be further functionalized, for example by attaching polyethyleneimine (PEI), to create advanced materials for applications like gene delivery. researchgate.netresearchgate.netresearcher.life The compound is also used to prepare 2-lithio-1,3-dithian, a versatile reagent in organic synthesis for forming carbon-carbon bonds. chemicalbook.comsigmaaldrich.comchemicalbook.com

Contributions to Polymer Science and Materials Chemistry

Monomer in Copolymerization Reactions

6-Bromohexanoic acid functions as an AB-type monomer in step-growth polymerization, a process that allows for the synthesis of polymers with controlled structures. The carboxylic acid and the bromo-functional end of the molecule can react in a nucleophilic substitution under alkaline conditions to form ester linkages, effectively building a polymer chain. researchgate.net

One notable application is in the synthesis of sequence-controlled poly(ester amide)s. In a study, this compound was used as the sole monomer to produce poly(ε-caprolactone), designated as P(CLo). Furthermore, it was copolymerized with another AB-type monomer, 6-(6-bromohexanamido)hexanoic acid, in various feed ratios to create a series of random copolymers. Research indicates a linear positive correlation between the crystallization and melting temperatures of these copolymers and the molar fraction of this compound used. researchgate.net The compound is also noted to act as a monomer in reactions that can enhance the thermal stability of the resulting polyesters.

| Monomer(s) | Resulting Polymer Type | Key Finding | Source |

|---|---|---|---|

| This compound | Homopolymer (Poly(ε-caprolactone)) | Functions as an AB-type monomer for polyester synthesis via step-growth polymerization. | researchgate.net |

| This compound and 6-(6-bromohexanamido)hexanoic acid | Random Copolymer (Poly(ester amide)) | The thermal properties (Tc and Tm) of the resulting copolymers are directly influenced by the feed ratio of the monomers. | researchgate.net |

Modification of Polymer Properties and Structure

Beyond its role as a primary monomer, this compound and its derivatives are instrumental in the post-polymerization modification of existing polymers. This functionalization is crucial for altering the surface properties and bulk characteristics of materials for specific applications like coatings, adhesives, and biomedical devices. chemimpex.comnih.gov

A significant method involves the surface modification of polymers like poly(methyl methacrylate) (PMMA) and polyethylene (PE) using alkyl radicals derived from this compound. nih.govacs.org In one process, alkyl radicals are generated from this compound at 60°C in the presence of 2,6-dimethylbenzene diazonium salt and isopentyl nitrite. These radicals then covalently attach to the polymer surface. This initial modification introduces carboxylic acid groups, which can then undergo further reactions, for instance, with molecules like p-nitroaniline or polyethylene glycol, to impart new functionalities. acs.org This technique provides a versatile and mild method for patterning polymer surfaces and altering properties such as hydrophilicity, as demonstrated by changes in water contact angles. nih.govacs.org The methyl ester of this compound is also utilized to modify polymer structures, enhancing flexibility and durability for use in coatings and adhesives. chemimpex.com

| Polymer Modified | Modification Agent | Method | Resulting Property Change | Source |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | This compound | Reaction with alkyl radicals derived from the acid. | Covalent attachment of functional groups to the polymer surface. | nih.govacs.org |

| Polyethylene (PE) | This compound | Reaction with alkyl radicals derived from the acid. | Surface functionalization under mild conditions, altering surface energy. | nih.govacs.org |

| Specialty Polymers | This compound methyl ester | Use as a building block. | Enhanced flexibility and durability for coatings and adhesives. | chemimpex.com |

Synthesis of Surfactants and Emulsifiers for Advanced Formulations

The amphiphilic potential of this compound, with its hydrophilic carboxylic acid head and hydrophobic six-carbon tail, makes it a valuable precursor in the synthesis of specialized surfactants and emulsifiers. These molecules are essential in a wide range of industrial applications, including cosmetics, personal care products, and material science, where they improve the stability and performance of formulations. chemimpex.com

A specific research application involved using this compound as the starting material for the synthesis of a ferrocenyl surfactant, (6-ferrocenylhexyl)trimethylammonium bromide (FHTMA+). illinois.edu This synthesis involved converting the bromo-functional group to a quaternary ammonium salt, creating a cationic surfactant with a redox-active ferrocene tail. This custom surfactant was then used as a molecular probe to study electron transfer reactions within the layers of native montmorillonite clay, demonstrating the utility of this compound in creating sophisticated chemical tools for materials research. illinois.edu

| Precursor | Synthesized Compound | Application Area | Key Function | Source |

|---|---|---|---|---|

| This compound | General surfactants and emulsifiers | Cosmetics, Personal Care | Improves stability and performance of formulations. | chemimpex.com |

| This compound | (6-ferrocenylhexyl)trimethylammonium bromide (FHTMA+) | Materials Science Research | Used as a redox-active probe to study electron transfer in clay minerals. | illinois.edu |

Surface Functionalization in Advanced Materials (e.g., Carbon Fibers)

The ability to covalently attach this compound to the surfaces of advanced materials like carbon nanotubes and carbon fibers is critical for tailoring their interfacial properties and integrating them into composite materials. researchgate.netpjoes.com Functionalization can improve dispersion, enhance adhesion to a polymer matrix, and introduce new chemical reactivity to the material's surface.

One documented approach involves the sidewall functionalization of single-walled carbon nanotubes (SWCNTs). researchgate.net In this method, SWCNTs are first epoxidized, and the resulting epoxide rings are opened through a reaction with the carboxylic acid group of this compound. This process covalently anchors the hexanoic acid chain to the nanotube's surface, leaving the reactive bromine atom available for further chemical transformations. researchgate.net Similarly, research has shown that hexanoic acid groups derived from this compound can be used to modify the surface of coal, a carbonaceous material. pjoes.com Such surface modifications are crucial for developing functionalized mesoporous carbon fibers and other carbon-based materials for applications ranging from polymer composites to environmental remediation. researchgate.netdtic.mil

| Material | Functionalization Method | Purpose of Functionalization | Source |

|---|---|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | Ring-opening of epoxidized SWCNTs with this compound. | Covalently anchors functional groups to the nanotube sidewalls. | researchgate.net |

| Coal | Attachment of hexanoic acid groups derived from this compound. | To create a modified carbon surface for use as an additive in heterogeneous membranes. | pjoes.com |

| Mesoporous Carbon Fibers (MCFs) | General post-synthesis modification with functional ligands. | To create materials for specialized applications like the recovery of rare earth elements. | dtic.mil |

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Structural Assignments

Vibrational spectroscopy provides insights into the functional groups present in 6-bromohexanoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong, broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. rsc.org The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. In a comparative study, the FTIR spectrum of a diselenide derivative of this compound showed the disappearance of the C-Br band and the appearance of new bands associated with the Se-C bond. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For a diselenide derivative of this compound, Raman spectroscopy was crucial in identifying the Se-Se stretching vibration at 286 cm⁻¹. researchgate.net This low-frequency vibration is often difficult to observe in FTIR.

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-Br | Stretching | 500-600 |

| Se-Se | Stretching | ~286 |

| Se-C | Stretching | ~641 |

Data compiled from various spectroscopic studies. rsc.orgresearchgate.net

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact molecules. For a derivative of this compound, ESI-MS was used to identify the molecular ion peak, confirming the successful synthesis. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. In the characterization of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, a derivative of this compound, the calculated mass for the [M-H]⁻ ion was 338.9398, and the found mass was 338.9399, confirming the chemical formula C₆H₁₄BrO₇P₂. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for a this compound Derivative

| Derivative | Ion | Calculated m/z | Found m/z | Formula |

| 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt | [M-H]⁻ | 338.9398 | 338.9399 | C₆H₁₄BrO₇P₂ |

Data from the characterization of a bisphosphonic acid derivative. mdpi.com

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound. The crystal structure reveals a monoclinic system with the space group P2₁/n. kab.ac.ug The lattice parameters have been determined as a = 10.6730(14) Å, b = 5.2781(6) Å, c = 14.7781(18) Å, and β = 109.610(4)°. kab.ac.ug The hydrocarbon chain adopts a characteristic zig-zag conformation. In the crystal, molecules form centrosymmetric dimers through hydrogen bonding between the carboxyl groups of adjacent molecules. researchgate.net

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.6730(14) |

| b (Å) | 5.2781(6) |

| c (Å) | 14.7781(18) |

| β (°) | 109.610(4) |

| V (ų) | 784.21(17) |

| Z | 4 |

Data obtained from X-ray diffraction studies. kab.ac.ugresearchgate.net

Optical Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization of Derivatives

While this compound itself does not have significant absorption in the UV-visible range, its derivatives can be designed to have specific photophysical properties.

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions in molecules. For example, a water-soluble pentamethine dye synthesized using this compound exhibited a strong absorption band at 646 nm with a high molar extinction coefficient (log ε = 5.11). sciforum.net This property is essential for its application in fluorescence resonance energy transfer (FRET) probes. sciforum.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The same pentamethine dye derivative showed a maximum fluorescence emission in the near-infrared (NIR) region at 661 nm. sciforum.net Derivatives of this compound have also been explored as aggregation-induced emission (AIE) luminogens, which are fluorescent only when aggregated. researchgate.net

Table 5: Photophysical Properties of a Sulfo-Cy5 Dye Derivative of this compound

| Property | Value |

| Maximum Absorption Wavelength (λmax) | 646 nm |

| Molar Extinction Coefficient (log ε) | 5.11 |

| Maximum Fluorescence Emission Wavelength (λem) | 661 nm |

Data for a sulfo-Cy5 carboxylic acid derivative in PBS at pH 7.4. sciforum.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This data is then compared to the theoretical values calculated from the chemical formula to confirm the purity and composition of the synthesized compound. For derivatives of this compound, elemental analysis has been used to confirm their proposed structures and purity. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches for Conformational Analysis

The conformational flexibility of 6-bromohexanoic acid is a key determinant of its physical properties and reactivity. The molecule consists of a flexible six-carbon aliphatic chain, which allows for numerous conformations in the gas and liquid phases due to rotation around its carbon-carbon single bonds. columbia.edu

In the solid state, however, the molecule adopts a much more defined structure. X-ray diffraction studies have determined that this compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net Within this crystal lattice, the hydrocarbon chain assumes an ideal zig-zag conformation. This ordered arrangement is a result of intermolecular forces, including hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a | 10.6730(14) Å | researchgate.net |

| b | 5.2781(6) Å | researchgate.net |

| c | 14.7781(18) Å | researchgate.net |

| β | 109.610(4)° | researchgate.net |

This table presents the lattice parameters for the crystal structure of this compound as determined by X-ray diffraction.

Molecular dynamics (MD) simulations, often employing force fields like Amber, are computational techniques used to model the movement of atoms and molecules over time. rsc.org Such simulations can predict the most stable conformations of this compound in various solvents, providing insight into how its structure changes in different chemical environments. Furthermore, advanced techniques like scanning tunneling microscopy (STM) have been used to analyze the conformation of similar long-chain bromo-carboxylic acids when adsorbed onto surfaces, revealing how molecule-substrate interactions dictate their orientation and packing. columbia.edu

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, provide detailed information about the electronic structure of this compound. mpg.deresearchgate.net These calculations are fundamental to predicting the molecule's reactivity, spectroscopic properties, and other electronic characteristics.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. mdpi.com It helps to predict sites for electrophilic and nucleophilic attack. For this compound, a negative potential (typically colored red) is expected around the electronegative oxygen atoms of the carboxylic acid group, indicating a region susceptible to electrophilic attack. In contrast, regions of positive potential (blue) would indicate sites for nucleophilic attack. mdpi.com

Table 2: Examples of Computed Properties for Aliphatic Compounds

| Property | Description | Typical Application | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity with electrophiles. | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity with nucleophiles. | researchgate.net |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | Quantifying electrophilic nature. | researchgate.net |

This table illustrates the types of quantum chemical descriptors and computed properties that can be calculated to predict the chemical behavior of molecules like this compound.

Structure-Reactivity Relationship Prediction and Mechanistic Insights

The computational data on electronic structure directly informs the prediction of structure-reactivity relationships. The presence of a bromine atom at the terminal position makes the adjacent carbon atom electrophilic and thus a target for nucleophilic substitution reactions.

A key aspect of this compound's reactivity is the influence of its long alkyl chain. Unlike in bromoacetic acid, where the bromine is activated by the strong electron-withdrawing effect of the nearby carboxylic group, the six-carbon chain in this compound mitigates this effect. Consequently, the bromine atom in this compound is less electrophilic, and nucleophilic substitution reactions at this position generally require more stringent conditions.

Computational studies can provide detailed mechanistic insights into its reactions. For instance, in the Gabriel synthesis of phthalimides, this compound reacts with potassium phthalimide. Theoretical models would confirm that this reaction proceeds via an SN2 mechanism, where the phthalimide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. Similarly, its reaction with sodium azide to form 6-azidohexanoic acid follows a predictable nucleophilic substitution pathway. mdpi.com The reactivity of the carboxylic acid group, for example in the formation of Weinreb amides, can also be modeled to understand reaction pathways and optimize conditions.

Environmental Considerations and Degradation Pathways

Environmental Fate and Persistence Studies of Halogenated Compounds

Halogenated organic compounds (HOCs), a broad class that includes brominated substances like 6-bromohexanoic acid, have been identified as significant environmental pollutants due to their widespread use and potential for persistence. nih.govepa.gov The stability of these compounds often correlates with their degree of halogenation and the strength of the carbon-halogen bond, which influences their resistance to natural degradation processes. chromatographyonline.comwikipedia.orgwikipedia.org Many HOCs are known to be persistent, bioaccumulative, and toxic (PBTs). wikipedia.org

Organobromine compounds, in particular, have come under scrutiny for their environmental impact. wikipedia.org Some, like certain brominated flame retardants, are known to persist and bioaccumulate, leading to widespread environmental contamination. nih.govrsc.org However, the environmental profile of a specific compound is dictated by its unique chemical structure.

| Parameter | Value/Information | Reference |

|---|---|---|

| Persistence | Persistence is unlikely | thermofisher.com |

| Bioaccumulative Potential | Bioaccumulation is unlikely | thermofisher.com |

| log Pow (Octanol-Water Partition Coefficient) | 2.39 | thermofisher.com |

| PBT/vPvB Classification | Not considered a PBT or vPvB substance | chemicalbook.com |

| Degradability | Not known to be undegradable in wastewater treatment plants | thermofisher.com |

Biodegradation Mechanisms and Biotransformation Pathways

The breakdown of halogenated compounds in the environment is often mediated by microbial activity through processes of biodegradation and biotransformation. berkeley.edu The primary and most critical step in the degradation of compounds like this compound is dehalogenation—the cleavage of the carbon-bromine bond. wikipedia.org

Research has demonstrated that the biodegradability of bromoaliphatic acids is highly dependent on the position of the bromine atom. A study comparing the microbial degradation of various aliphatic acids found that ω-substituted compounds (where the halogen is at the end of the chain opposite the carboxyl group), such as this compound, were susceptible to microbial attack, whereas α-substituted compounds were resistant. asm.org

In this study, a bacterial strain designated C6, which was acclimated to grow on hexanoic acid, was shown to co-metabolize this compound. This process resulted in the liberation of bromide ions, a clear indicator of the breakdown of the parent compound. asm.org This suggests that a key biotransformation pathway for this compound involves enzymatic dehalogenation. The likely mechanism involves an initial cleavage of the C-Br bond, followed by the oxidation of the resulting hexanoic acid. The β-oxidation pathway is a common metabolic route for fatty acids, breaking them down into acetyl-CoA, which can then enter the Krebs cycle. mdpi.com

Enzymes known as dehalogenases are responsible for catalyzing this crucial bond-breaking step. For instance, fluoroacetate dehalogenase (FAcD) has been shown to catalyze the dehalogenation of brominated carboxylic acids, although its efficiency is lower for debromination compared to defluorination. nih.gov This confirms the existence of enzymatic systems capable of degrading such compounds.

| Compound | Bacterial Strain | Observation | Reference |

|---|---|---|---|

| This compound | Strain C6 (grown on hexanoic acid) | Co-metabolized, resulting in the release of 125 µg of bromide. | asm.org |

| 7-Bromoheptanoic acid | Strain C7 (grown on heptanoic acid) | Co-metabolized, resulting in the release of 175 µg of bromide. | asm.org |

| 2-Bromohexanoic acid (α-substituted) | Strain C5 (grown on pentanoic acid) | Resistant to metabolism; little to no oxygen utilization or bromide liberation. | asm.org |

Assessment of Ecological Footprint and Remediation Strategies

The ecological footprint of a chemical compound encompasses the environmental impact of its entire lifecycle, from manufacturing to disposal. This compound is primarily used as a chemical intermediate, and its release into the environment can occur from its industrial use in the synthesis of other products. europa.eu Its manufacture involves chemical precursors and reagents that have their own environmental considerations. alibaba.com

In the event of environmental contamination by this compound or other halogenated compounds, several remediation strategies can be employed. These strategies aim to remove or detoxify the pollutants from soil and water.

Bioremediation stands out as a promising approach for halogenated compounds. This technique leverages the metabolic capabilities of microorganisms to break down contaminants. berkeley.eduirma-international.org

Bioaugmentation: Involves introducing specific microbial strains with known degradative capabilities (such as the C6 strain for this compound) to a contaminated site. asm.orgirma-international.org

Biostimulation: Involves modifying the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms that can degrade the pollutant. irma-international.org

Electrochemical Remediation is an emerging technology that uses electrochemical reduction to degrade halogenated pollutants. nih.govacs.org This process applies an electric current to promote the cleavage of carbon-halogen bonds, breaking the compound down into less harmful substances. rsc.org This method is gaining attention as a viable strategy for a range of HOCs. acs.org

| Strategy | Description | Applicability to this compound |

|---|---|---|

| Bioremediation (Bioaugmentation/Biostimulation) | Utilizes microorganisms to degrade contaminants. Involves either adding specialized microbes or stimulating native ones. irma-international.org | Highly applicable, given the demonstrated ability of bacteria to dehalogenate and metabolize the compound. asm.org |

| Electrochemical Reduction | An advanced redox process that uses electrical energy to cleave carbon-halogen bonds, degrading the pollutant. nih.govrsc.org | Potentially effective, as it is a proven method for a wide variety of halogenated organic compounds. acs.org |

| Monitored Natural Attenuation | Relies on natural processes to decrease contaminant concentrations over time. irma-international.org | May be considered due to the compound's expected biodegradability and low persistence. thermofisher.comasm.org |

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Methodologies

The primary and most documented method for synthesizing 6-bromohexanoic acid is the ring-opening of ε-caprolactone using dry hydrogen bromide (HBr) gas. chemicalbook.comgoogle.com This method is favored for its high yields, often exceeding 90%, and its scalability. The process involves directly introducing HBr gas into a solution of ε-caprolactone in an organic solvent, leading to a straightforward ring-opening reaction. chemicalbook.comgoogle.com

Future research in this area is likely to focus on optimizing reaction conditions to improve efficiency and minimize waste. Key areas for investigation include:

Solvent Effects: While solvents like n-hexane, cyclohexane, and toluene have been used, a systematic study of a wider range of solvents could lead to improved reaction rates and easier product isolation. chemicalbook.com The low solubility of this compound in alkane, cycloalkane, and aromatic hydrocarbon solvents facilitates its crystallization upon cooling. google.com

Catalyst Development: Exploring catalysts that could facilitate the ring-opening reaction under milder conditions or with higher selectivity would be a significant advancement.

Flow Chemistry: Transitioning the synthesis from batch processing to continuous flow chemistry could offer better control over reaction parameters, improve safety by minimizing the amount of HBr gas handled at any given time, and enhance scalability for industrial production. google.com

The table below summarizes various reaction conditions reported for the synthesis of this compound from ε-caprolactone and HBr. chemicalbook.comgoogle.com

| Molar Ratio (HBr:ε-caprolactone) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| 1.1:1 | n-hexane | 20 - 30 | 6 | 95 | 99.2 |

| 1.2:1 | cyclohexane | 30 - 40 | 5 | 92 | 99.4 |

| 1.3:1 | toluene | 40 - 50 | 4 | 95 | 99.1 |

| 1.8:1 | dichloromethane | 0 - 20 | 7 | 93 | 99.2 |

Expanded Applications in Advanced Materials Science

The dual functionality of this compound makes it a prime candidate for the synthesis of novel polymers and the modification of material surfaces.

Polymer Chemistry: It can act as a monomer or a modifying agent in polymerization reactions. For instance, it can be incorporated into polyesters to enhance properties like thermal stability. Future work could explore its use in creating a variety of functional polymers, such as biodegradable polyesters with tunable properties or polymers with active surfaces for catalytic or sensing applications.

Surface Modification: The carboxylic acid group can anchor the molecule to various substrates, while the terminal bromine atom is available for further reactions. This has been demonstrated in the modification of zirconium-based metal-organic frameworks (MOFs), where this compound is used to functionalize the surface of NH2-UiO-66 nanoparticles. researchgate.netresearchgate.net This modification paves the way for attaching other molecules, such as polyethyleneimine (PEI), for applications in gene delivery. researchgate.netresearchgate.net Research is expanding into using this strategy to modify other nanomaterials for applications in catalysis, separation, and heat exchangers. researchgate.net

Diarylthioethers: The synthesis of diarylthioethers, which have applications in materials science, can utilize this compound as an intermediate. sigmaaldrich.comfishersci.ca

Innovations in Targeted Medicinal Chemistry and Therapeutics

This compound serves as a critical linker and building block in medicinal chemistry, with significant potential for developing targeted therapies. fishersci.cabiosynth.com

Drug Conjugates: It has been used to synthesize anionic mitomycin C-dextran conjugates. sigmaaldrich.com In these systems, this compound acts as a spacer, linking the anticancer drug to a dextran polymer backbone. This conjugation is designed to improve the drug's solubility and targeting capabilities, potentially enhancing its efficacy against cancer cells. Future research will likely explore its use in creating conjugates with other therapeutic agents, including different chemotherapeutics, photosensitizers, and biologics.

Prodrugs: The compound is a precursor in the synthesis of polymeric prodrugs, which can be designed for targeted drug delivery. For instance, research has shown its utility in creating light-activatable dimeric prodrug nanoparticles for synergistic cancer therapy. bio-conferences.org

Synthesis of Bioactive Molecules: It is a starting material for synthesizing complex natural product fragments, such as the C1−C13 fragment of 2,3-dihydrodorrigocin A, an analogue of the cancer cell migration inhibitor migrastatin. acs.org It is also used to prepare N-acylsulfonamides, a class of compounds with significance in pharmaceutical development. sigmaaldrich.com Furthermore, it is a reactant in the synthesis of 6-azidohexanoic acid, a versatile intermediate for bioconjugation reactions, including the attachment of molecules to nucleic acids. rsc.org

Green Chemistry and Sustainable Synthesis Paradigms

Future development of this compound synthesis will increasingly prioritize green chemistry principles to enhance sustainability.

Atom Economy: While the ring-opening of ε-caprolactone has high yields, optimizing atom economy by ensuring all reactants are converted into the final product is a key goal.

Byproduct Management: The current synthesis uses HBr, which is corrosive. Developing methods for the efficient neutralization or recycling of excess HBr is crucial for making the process more environmentally friendly.

Alternative Reagents: Research into alternative, less hazardous brominating agents to replace HBr gas could significantly improve the safety and environmental profile of the synthesis.

Microwave-Assisted Synthesis: The application of microwave-assisted techniques, which have been used for synthesizing related compounds like near-infrared fluorescent dyes, could potentially shorten reaction times and reduce energy consumption for the production of this compound derivatives. sciforum.net

Integration with Supramolecular Chemistry and Nanotechnology

The structure of this compound lends itself to applications in the construction of complex, self-assembling systems at the nanoscale.